molecular formula C17H17F3O2S B2807424 [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate CAS No. 256525-65-2

[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate

Cat. No.: B2807424
CAS No.: 256525-65-2
M. Wt: 342.38
InChI Key: AUTFHMIRZWKXHB-UHFFFAOYSA-N
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Description

[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate: is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a thienyl ring

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, suggests that it should not be released into the environment and that it may have a stench .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate typically involves the condensation of appropriate precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the trifluoromethyl group or other functional groups within the molecule.

    Substitution: The phenyl and thienyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or thienyl rings.

Mechanism of Action

The mechanism of action of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The phenyl and thienyl rings may interact with enzymes or receptors, modulating their activity through various pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol
  • 4-Hydroxybenzotrifluoride

Comparison: Compared to similar compounds, [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate is unique due to its combination of a trifluoromethyl group with both phenyl and thienyl rings. This structural arrangement can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O2S/c1-16(2,3)15(21)22-10-12-9-13(11-7-5-4-6-8-11)14(23-12)17(18,19)20/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFHMIRZWKXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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